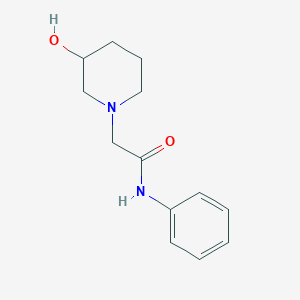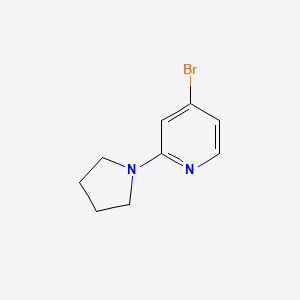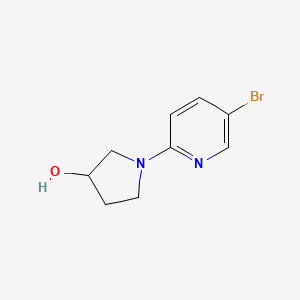
Methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate
Vue d'ensemble
Description
Methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate (MBTPC) is a type of organobromine compound, which is a widely used reagent in various scientific research laboratories. It is a versatile reagent that can be used in the synthesis of complex molecules, the study of biochemical and physiological effects, and the investigation of the mechanism of action of various compounds.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate has been employed in the synthesis of diverse heterocyclic structures. For instance, its reaction with methanesulfonamide led to a series of compounds, culminating in 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide, through alkylation and subsequent cyclization processes (Coppo & Fawzi, 1998). This demonstrates its utility in constructing complex heterocyclic frameworks, essential for developing pharmacologically active compounds.
Azirine Strategy for Aminopyrroles
The compound was also used in an innovative azirine strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showcasing a novel approach to synthesizing trifluoromethyl-substituted aminopyrroles (Khlebnikov et al., 2018). This methodology opens new avenues for the synthesis of compounds with potential biological activities.
Crystal Structure and Cytotoxicity Studies
In another study, novel pyridyl–pyrazole-3-one derivatives synthesized using methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate were characterized for their crystal structures and cytotoxicity against various tumor cell lines. These compounds exhibited selective cytotoxicity, highlighting their potential in anticancer research (Huang et al., 2017).
Spectroscopic and Theoretical Studies
The spectroscopic properties of related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, were extensively studied using techniques like FT-IR, NMR, and density functional theory (DFT) analyses. These studies provide valuable insights into the electronic and structural properties of such compounds, facilitating their application in various research domains (Vural & Kara, 2017).
Propriétés
IUPAC Name |
methyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODMRNGPQNZHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-(trifluoromethyl)picolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



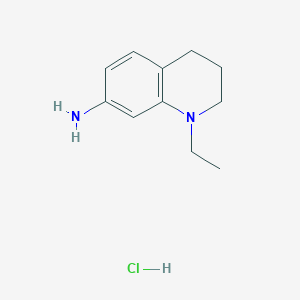
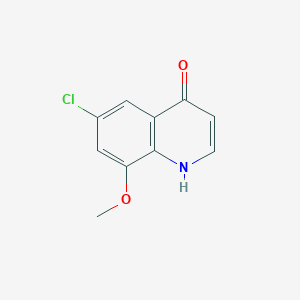
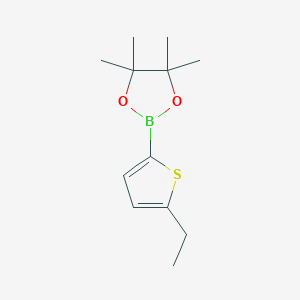

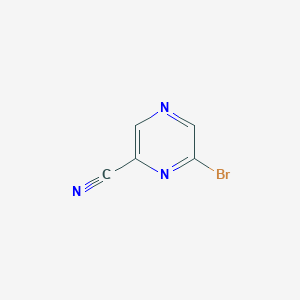

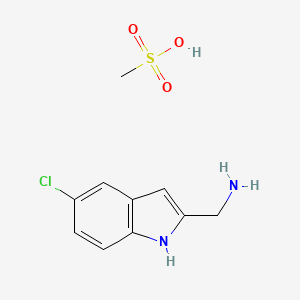


![3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1440223.png)
